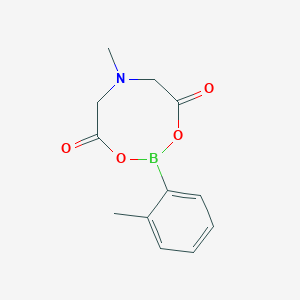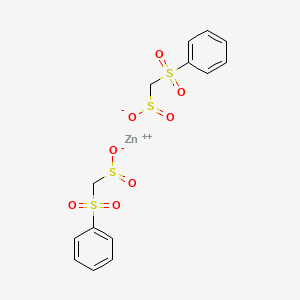
ZINC bis(phenylsulfonylmethanesulfinate)
Descripción general
Descripción
ZINC bis(phenylsulfonylmethanesulfinate) is a useful research compound. Its molecular formula is C14H14O8S4Zn and its molecular weight is 503.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ZINC bis(phenylsulfonylmethanesulfinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC bis(phenylsulfonylmethanesulfinate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Copolymerization of CO2 and Epoxides : Zinc compounds are efficient initiators for the copolymerization reaction of CO2 and epoxides, producing polymers with narrow molecular weight distributions, indicating its potential in polymer synthesis and environmental applications (Eberhardt et al., 2003).
Selective Metal Extraction : Certain zinc compounds show promise in selectively extracting zinc from solutions containing other metals, which is crucial in metal recovery and environmental remediation (Rickelton & Boyle, 1990).
Luminescence and Chromophores : Altering the structure of zinc complexes can significantly enhance their fluorescence and longevity, making them useful in light-harvesting architectures and photonic devices (Sazanovich et al., 2004).
Nanoparticle Synthesis : Zinc compounds are used as precursors for creating zinc sulfide and zinc oxide nanoparticles, which have applications in electronics, photonics, and as catalysts (Sathiyaraj et al., 2017).
Drug Discovery : Zinc bis(alkanesulfinate)s are synthesized for drug discovery purposes, aiding in the creation of small molecular toolkits for pharmaceutical research (O’Hara et al., 2013).
Biological Sensing : Certain zinc complexes have been developed as selective luminescent probes for zinc ions, crucial for various biological applications and studies (Roy et al., 2007).
Sonochemical Synthesis : Zinc sulfide nanoparticles synthesized sonochemically are used in wide band gap semiconductor applications, illustrating its use in advanced material science (Goharshadi et al., 2012).
Ion Sensing : PVC-based sensors utilizing zinc compounds are effective for detecting zinc ions over a wide concentration range, highlighting its importance in analytical chemistry (Gholivand & Mozaffari, 2003).
Propiedades
IUPAC Name |
zinc;benzenesulfonylmethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOSEKSQAHHKH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8S4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC bis(phenylsulfonylmethanesulfinate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



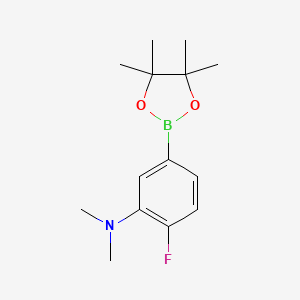
![2-(Phenylmethoxycarbonylamino)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B8203259.png)
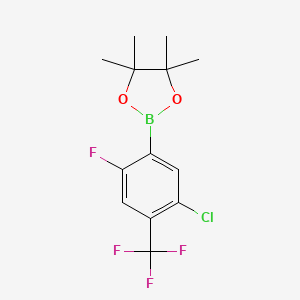
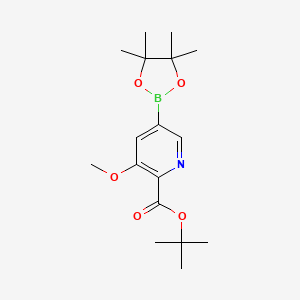
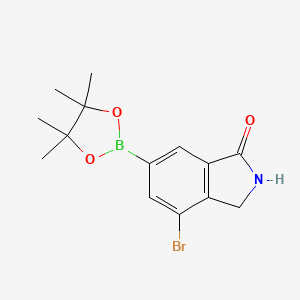

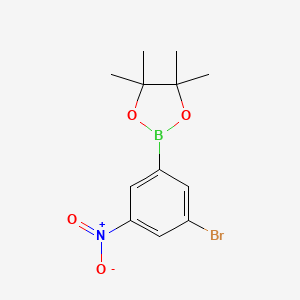

![2,2,2-trichloroethyl (NE)-N-[chloro(methylsulfanyl)methylidene]sulfamate](/img/structure/B8203324.png)
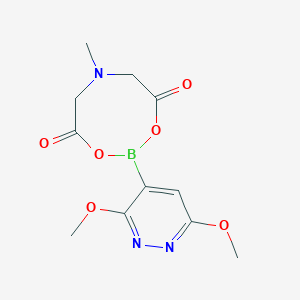

![Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide](/img/structure/B8203332.png)
![7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8203334.png)
